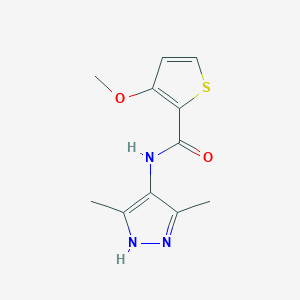![molecular formula C16H19N3O B7553691 [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone, also known as IMM-H004, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
Wirkmechanismus
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone exerts its therapeutic effects through multiple mechanisms of action. In cancer, it inhibits the activity of protein kinases, which are involved in cell growth and survival. In Alzheimer's disease, it reduces the production and accumulation of amyloid-beta, a protein that is toxic to neurons. In stroke, it activates the PI3K/Akt signaling pathway, which promotes cell survival and reduces inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It can induce apoptosis, inhibit angiogenesis, reduce amyloid-beta accumulation, protect neurons from ischemic damage, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone in lab experiments is its specificity for certain targets, such as protein kinases and amyloid-beta. This allows researchers to study the effects of targeting these specific pathways without affecting other pathways. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans, which may limit its potential for translation to clinical use.
Zukünftige Richtungen
There are several future directions for research on [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and stroke. Another direction is to investigate its safety and efficacy in clinical trials. Additionally, researchers can explore the use of this compound as a tool for studying specific pathways and mechanisms in disease.
Synthesemethoden
The synthesis of [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone involves the reaction of 3-(imidazol-1-ylmethyl)aniline with piperidin-1-ylmethanone in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and stroke. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, this compound has been found to reduce amyloid-beta accumulation and improve cognitive function. In stroke research, this compound has been shown to protect neurons from ischemic damage and improve neurological outcomes.
Eigenschaften
IUPAC Name |
[3-(imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(19-8-2-1-3-9-19)15-6-4-5-14(11-15)12-18-10-7-17-13-18/h4-7,10-11,13H,1-3,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKUPYBUVWFTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[Butyl(methyl)sulfamoyl]amino]quinoline](/img/structure/B7553626.png)
![4-[[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-2-pyrimidin-2-yl-1,3-thiazole](/img/structure/B7553634.png)
![4-[2-(2-Methylimidazol-1-yl)ethyl]morpholine](/img/structure/B7553636.png)
![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)

![2-(2-Azaspiro[5.5]undec-9-en-2-yl)-1-pyrrolidin-1-ylethanone](/img/structure/B7553672.png)
![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)
![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)
